molecular formula C9H7NS B3049628 4-(2-Thienyl)pyridine CAS No. 21298-54-4

4-(2-Thienyl)pyridine

Cat. No. B3049628
Key on ui cas rn: 21298-54-4
M. Wt: 161.23 g/mol
InChI Key: KHTGYJRTNNIIBM-UHFFFAOYSA-N
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Patent
US05556524

Procedure details

To a 500 ml three-necked roundbottom flask was added 200 ml dry THF, 0.54 gr (1 mmol) Ni(dppp)Cl2 and 87 mmol of P-Br, fleshly prepared from 17 gr of the hydrochloride. To this was added T-MgBr, prepared from 14 gr (87 mmol) of T-Br and 2.5 gr (103 mmol) of magnesium. The mixture was refluxed for 20 hours and subsequently quenched with aqueous ammoniumchloride/HCl. About 100 ml of hexane was added and the organic layer extracted three times with dilute hydrochloric acid. Hereafter, the water layers were combined and made mildly alkaline with a strong sodium hydroxide solution. The product was extracted with three portions of 100 ml of chloroform. The chloroform solution was boiled shortly with a small amount of active coal and filtrated, whereafter the chloroform was removed on a rotation evaporator. Trituration of the remaining brown solid in boiling hexane yielded a clear yellow solution and a black unsoluble residue. After decanting the yellow solution, the solvent was evaporated and the remaining yellow solid dried in vacuo. The product was once recrystallized from 100 ml of hexane (a few hours standing at room temperature and overnight standing at 4° C.). The resulting yellow crystals were filtrated off, washed with cold pentane twice and dried in vacuo, (fraction I). From the collected pentane supernatants a second fraction of product with a lesser purity was obtained, by evaporating the solvent on a rotation evaporator and drying the remaining solid in vacuo. Yield: fraction I: light yellow powder of PT, 3.88 gr (24 mmol, 28%), fraction II: yellow powder of PT 6.00 gr (37.2 mmol, 43%), still containing some P-Br. M.p. (fraction I): 90°-91° C. (litt.: 92.5°-93.5° C.). Elemental analysis: found% (theory%) C 66.87 (67.05), H 4.38 (4.38), N 8.90 (8.69), S 18.7 (19.9). 1H-NMR (300 MHz, CDCl3): ∂=8.59 (2H, dd, J=4.6 and 1.7 Hz), ∂=7.52 (1H, dd, J=3.8 and 1.1 Hz), ∂=7.49 (2H, dd, J=4.6 and 1.7 Hz), ∂=7.43 (1H, dd, J=5.0 and 1.1 Hz), ∂=7.14 (1H, dd, J=3.8 and 5.0 Hz). M/z: 161 D (M.W.=161).
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
T-MgBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
87 mmol
Type
reactant
Reaction Step Four
Quantity
0.54 g
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.Cl.Br[C:10]1[S:11][CH:12]=[CH:13][CH:14]=1.[Mg]>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[N:5]1[CH:6]=[CH:7][C:2]([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)=[CH:3][CH:4]=1 |^1:18,34|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
Cl
Step Two
Name
T-MgBr
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
2.5 g
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
87 mmol
Type
reactant
Smiles
BrC1=CC=NC=C1
Name
Quantity
0.54 g
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
subsequently quenched with aqueous ammoniumchloride/HCl
ADDITION
Type
ADDITION
Details
About 100 ml of hexane was added
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted three times with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with three portions of 100 ml of chloroform
FILTRATION
Type
FILTRATION
Details
filtrated, whereafter the chloroform
CUSTOM
Type
CUSTOM
Details
was removed on a rotation evaporator
CUSTOM
Type
CUSTOM
Details
yielded a clear yellow solution
CUSTOM
Type
CUSTOM
Details
After decanting the yellow solution
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the remaining yellow solid dried in vacuo
CUSTOM
Type
CUSTOM
Details
The product was once recrystallized from 100 ml of hexane (a few hours standing at room temperature and overnight standing at 4° C.)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting yellow crystals were filtrated off
WASH
Type
WASH
Details
washed with cold pentane twice
CUSTOM
Type
CUSTOM
Details
dried in vacuo, (fraction I)
CUSTOM
Type
CUSTOM
Details
From the collected pentane supernatants a second fraction of product with a lesser purity was obtained
CUSTOM
Type
CUSTOM
Details
by evaporating the solvent
CUSTOM
Type
CUSTOM
Details
on a rotation evaporator
CUSTOM
Type
CUSTOM
Details
drying the remaining solid in vacuo
ADDITION
Type
ADDITION
Details
Yield: fraction I: light yellow powder of PT, 3.88 gr (24 mmol, 28%), fraction II: yellow powder of PT 6.00 gr (37.2 mmol, 43%), still containing some P-Br
CUSTOM
Type
CUSTOM
Details
90°-91° C.
CUSTOM
Type
CUSTOM
Details
92.5°-93.5° C.

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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